molecular formula C22H27N3O4S B2585251 5-(azepane-1-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one CAS No. 1251685-07-0

5-(azepane-1-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one

Cat. No.: B2585251
CAS No.: 1251685-07-0
M. Wt: 429.54
InChI Key: UUMDXTZWSJRWOH-UHFFFAOYSA-N
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Description

5-(azepane-1-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one is a complex organic compound that features multiple functional groups, including a sulfonyl group, a quinoline derivative, and a dihydropyridinone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepane-1-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one likely involves multiple steps, including the formation of the azepane ring, sulfonylation, and the construction of the dihydropyridinone core. Typical synthetic routes may include:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides in the presence of a base.

    Construction of the Dihydropyridinone Core: This may involve condensation reactions between suitable aldehydes or ketones and amines.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline and dihydropyridinone moieties.

    Reduction: Reduction reactions can modify the functional groups, potentially converting ketones to alcohols.

    Substitution: Various substitution reactions can occur, especially at the sulfonyl group and the azepane ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

Medicine

In medicinal chemistry, such compounds are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(azepane-1-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(azepane-1-sulfonyl)-1,2-dihydropyridin-2-one: Lacks the quinoline moiety.

    1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one: Lacks the sulfonyl group.

    5-(azepane-1-sulfonyl)-1-[2-oxoethyl]-1,2-dihydropyridin-2-one: Lacks the quinoline moiety.

Uniqueness

The presence of both the sulfonyl group and the quinoline derivative in 5-(azepane-1-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one makes it unique compared to its analogs. These functional groups may confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c26-21-12-11-19(30(28,29)24-13-5-1-2-6-14-24)16-23(21)17-22(27)25-15-7-9-18-8-3-4-10-20(18)25/h3-4,8,10-12,16H,1-2,5-7,9,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMDXTZWSJRWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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